N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline
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Overview
Description
N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a cyclopropyl group attached to an ethyl chain, which is further connected to an aniline ring substituted with a trifluoromethyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline typically involves the reaction of 3-(trifluoromethyl)aniline with 1-cyclopropylethyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed for halogenation reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The cyclopropyl group may contribute to the compound’s stability and reactivity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyclopropylethyl)-4-(trifluoromethyl)aniline
- N-(1-cyclopropylethyl)-2-(trifluoromethyl)aniline
Uniqueness
N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline is unique due to the position of the trifluoromethyl group on the aniline ring. This positional isomerism can result in different chemical and biological properties compared to its ortho and para counterparts. The meta position of the trifluoromethyl group may influence the compound’s reactivity and interactions with other molecules, making it distinct in its applications and effects.
Properties
IUPAC Name |
N-(1-cyclopropylethyl)-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c1-8(9-5-6-9)16-11-4-2-3-10(7-11)12(13,14)15/h2-4,7-9,16H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXWRPZHSHUJTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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